molecular formula C7H8N2O B1592106 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde CAS No. 623564-38-5

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde

Cat. No. B1592106
M. Wt: 136.15 g/mol
InChI Key: IFOAVNDPIZTQMU-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole is a molecule that adopts an envelope conformation of the pyrrolidine ring . This fused ring system provides protection of the -C atom (attached to the non-bridging N atom of the imidazole ring), which provides stability that is of interest with respect to electrochemical properties as electrolytes for fuel cells and batteries, and electrodeposition .


Synthesis Analysis

The synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole has been achieved through Marckwald reaction starting from readily available aminocarbonyl compounds . This two-step procedure affords the product in high yield and can be used for the preparation of bulk quantities .


Molecular Structure Analysis

The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole at 100 K has monoclinic (P21/n) symmetry . The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . The crystal cohesion is achieved by C—H N hydrogen bonds .


Chemical Reactions Analysis

The review summarizes and systematizes the literature data on the synthesis and some aspects of application of pyrrolo [1,2- a ]imidazoles . Synthetic approaches are grouped according to the degree of saturation of the product pyrroloimidazole ring .


Physical And Chemical Properties Analysis

The InChI Code for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde is 1S/C7H8N2O and the InChI key is IFOAVNDPIZTQMU-UHFFFAOYSA-N . The storage temperature is recommended to be in an inert atmosphere, between 2-8°C .

Scientific Research Applications

C-7 Functionalization

The compound has been activated toward functionalization at C-7 by converting to quaternary imidazolium salts. This process enables reactions with both aldehydes and alkyl halides, offering a pathway for diverse chemical modifications. The MEM group introduced during this process can be removed under mild conditions, highlighting a method for the selective modification of this heterocycle (T. Gallagher & J. Adams, 1989).

Synthesis of Imidazo[1,2-a]pyridines

Research has shown the synthesis of methylimidazo[1,2-a]pyridines through "water-mediated" hydroamination and silver-catalyzed aminooxygenation processes. This signifies the compound's role in facilitating the synthesis of imidazo[1,2-a]pyridines, expanding its utility in creating complex heterocyclic structures without the need for deliberate catalyst addition (Darapaneni Chandra Mohan et al., 2013).

One-Pot Synthesis of Pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines

A one-pot three-component synthesis approach using this compound facilitates the creation of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines. This method utilizes benzene-1,2-dicarbaldehyde and trimethylsilylcyanide, indicating a versatile pathway for constructing complex heterocyclic systems with potential pharmaceutical applications (A. Maleki, 2014).

Fused Benzoimidazopyrrolopyrazines Synthesis

The synthesis from N-allenylpyrrole-2-carbaldehyde and o-phenylenediamine under controlled solvent moisture has been explored to produce fused benzoimidazopyrrolopyrazines. This showcases the compound's flexibility in synthesizing novel heterocyclic assemblies, which have significant potential in developing new materials and biologically active molecules (Svetlana V. Martynovskaya et al., 2022).

Future Directions

The molecule is of interest with respect to electrochemical properties as electrolytes for fuel cells and batteries, and electrodeposition . It is also being studied for its potential as a potent and selective WDR5-WIN-site inhibitor , which could have implications in the treatment of various cancers and mixed-lineage leukemia .

properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-5-6-4-9-3-1-2-7(9)8-6/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOAVNDPIZTQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=CN2C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620476
Record name 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde

CAS RN

623564-38-5
Record name 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxaldehyde
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Synthesis routes and methods

Procedure details

28% Sodium methoxide (5.26 g) was added to the EtOH (250 mL) solution of 4,5-dihydro-3H-pyrrol-2-ylamine hydrochloride (3.27 g) at room temperature. After stirring for 5 min at room temperature, 2-bromo-3-propoxy-propenal (5.79 g) was added to the mixture at room temperature, then the reaction mixture was stirred for 1 h at room temperature. The reaction mixture was taken to dryness in vacuo. The residue was dissolved in CHCl3 (300 mL) and triethylamine (3.8 mL) was added. The mixture was heated to reflux for 3 hours. The reaction mixture was cooled to room temperature, washed with 50% K2CO3, dried over anhydrous K2CO3, filtered, and evaporated under reduced pressure. The residue was applied with silicagel column chromatography, eluted with CHCl3-acetone (2:1), and 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde (41%, 1.51 g) was obtained as a pale yellow solid.
Quantity
5.26 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
3.27 g
Type
reactant
Reaction Step One
Quantity
5.79 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
3.8 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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